2,3-BIS(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2,3-BIS(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-chlorobenzaldehyde with anthranilic acid in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-BIS(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-BIS(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2,3-bis(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2,3-bis(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2,3-BIS(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of chlorophenyl groups, which can enhance its biological activity and chemical stability. The compound’s specific substitution pattern and electronic properties contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H14Cl2N2O |
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Molecular Weight |
369.2g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14Cl2N2O/c21-14-7-5-13(6-8-14)19-23-18-4-2-1-3-17(18)20(25)24(19)16-11-9-15(22)10-12-16/h1-12,19,23H |
InChI Key |
ZCPXCLXSRHZOFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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